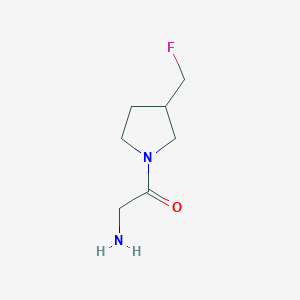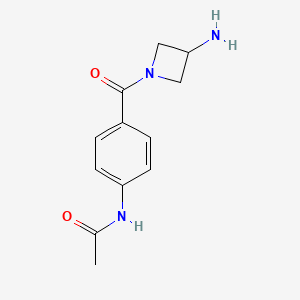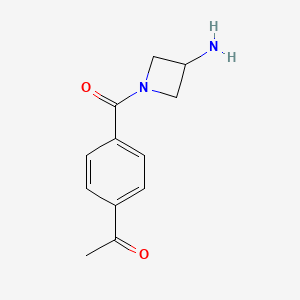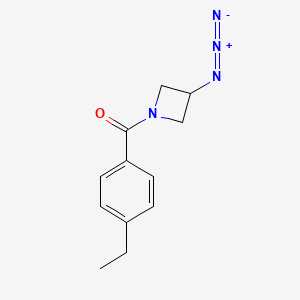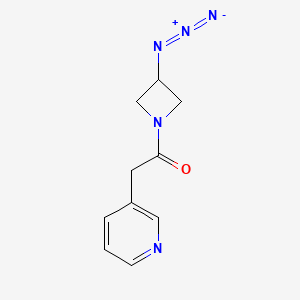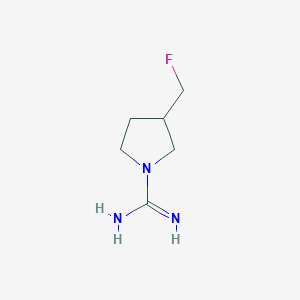
1-Amino-4-(fluormethyl)piperidin
Übersicht
Beschreibung
“4-(Fluoromethyl)piperidin-1-amine” is a compound that is used for pharmaceutical testing . It is a derivative of piperidine, which is a six-membered heterocyclic amine that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A review paper discusses the synthesis of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Another paper discusses the synthesis of piperidin-4-one derivatives, which could be related to the synthesis of "4-(Fluoromethyl)piperidin-1-amine" .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “4-(Fluoromethyl)piperidin-1-amine” is not available in the search results.Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidine, einschließlich "1-Amino-4-(fluormethyl)piperidin", gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .
Bildung verschiedener Piperidinderivate
"this compound" kann in intra- und intermolekularen Reaktionen verwendet werden, die zur Bildung verschiedener Piperidinderivate führen: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
Antimalaria-Anwendungen
Strukturell einfache synthetische 1, 4-disubstituierte Piperidine, die möglicherweise "this compound" umfassen, wurden auf ihre Wirksamkeit gegen resistentes Plasmodium falciparum, den Erreger der Malaria, untersucht . Diese Forschung ist besonders wichtig angesichts der zunehmenden Resistenz gegen Artemisinin und einige seiner Kombinationen in der Chemotherapie der klinischen Malaria .
Biologische Bewertung potenzieller Medikamente
Die biologische Bewertung potenzieller Medikamente, die einen Piperidinanteil enthalten, wie "this compound", ist ein bedeutendes Forschungsgebiet . Dies beinhaltet die Bewertung der biologischen Aktivität und pharmakologischen Aktivität dieser Verbindungen .
Entwicklung schneller und kostengünstiger Synthesemethoden
Die Entwicklung schneller und kostengünstiger Methoden zur Synthese von substituierten Piperidinen, einschließlich "this compound", ist eine wichtige Aufgabe der modernen organischen Chemie .
Forschung an heterocyclischen Verbindungen
Heterocyclische Verbindungen spielen eine bedeutende Rolle in der pharmazeutischen Industrie, und einer der häufigsten in ihrer Struktur ist der Piperidin-Zyklus . Daher kann "this compound" in der Forschung im Zusammenhang mit heterocyclischen Verbindungen verwendet werden .
Zukünftige Richtungen
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Fluoromethyl)piperidin-1-amine”, is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .
Wirkmechanismus
Target of Action
Piperidine derivatives, including 4-(Fluoromethyl)piperidin-1-amine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been shown to have various pharmacological effects, such as antiaggregatory and antioxidant effects .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
One study found that treatment involving a similar compound, 2-amino-4-(1-piperidine) pyridine, inhibited the proliferation of certain cells in a dose-dependent manner .
Biochemische Analyse
Biochemical Properties
4-(Fluoromethyl)piperidin-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 4-(Fluoromethyl)piperidin-1-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, changes in gene expression induced by 4-(Fluoromethyl)piperidin-1-amine can lead to alterations in cellular metabolism and other vital processes .
Molecular Mechanism
At the molecular level, 4-(Fluoromethyl)piperidin-1-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Fluoromethyl)piperidin-1-amine can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of 4-(Fluoromethyl)piperidin-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of 4-(Fluoromethyl)piperidin-1-amine in research and potential therapeutic applications .
Metabolic Pathways
4-(Fluoromethyl)piperidin-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules .
Transport and Distribution
The transport and distribution of 4-(Fluoromethyl)piperidin-1-amine within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for determining how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of 4-(Fluoromethyl)piperidin-1-amine is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall efficacy .
Eigenschaften
IUPAC Name |
4-(fluoromethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-5-6-1-3-9(8)4-2-6/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRHKVHBYGAKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



